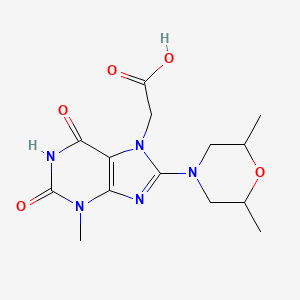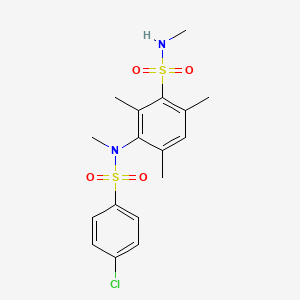
2-Chloro-N-(4-cyanothian-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-cyanothian-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a cyanothianyl group, and a benzamide moiety
Preparation Methods
The synthesis of 2-Chloro-N-(4-cyanothian-4-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-cyanothian-4-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Chemical Reactions Analysis
2-Chloro-N-(4-cyanothian-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyanothianyl group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzamide moiety can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-N-(4-cyanothian-4-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-cyanothian-4-yl)benzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its potential anticancer activity, it may inhibit the growth of cancer cells by interfering with their DNA replication or protein synthesis .
Comparison with Similar Compounds
2-Chloro-N-(4-cyanothian-4-yl)benzamide can be compared with other similar compounds, such as:
2-Chloro-N-(5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound has a similar structure but contains a chloropyridine group instead of a cyanothianyl group.
2-Chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound contains a thiadiazole ring instead of a cyanothianyl group.
Properties
IUPAC Name |
2-chloro-N-(4-cyanothian-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c14-11-4-2-1-3-10(11)12(17)16-13(9-15)5-7-18-8-6-13/h1-4H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEWCLMOTAVNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)
![6-fluoro-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2485176.png)

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)




![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2485189.png)

![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B2485191.png)

